molecular formula C13H16N2O B2606339 rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans CAS No. 1969287-47-5

rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans

Cat. No.: B2606339
CAS No.: 1969287-47-5
M. Wt: 216.284
InChI Key: CFPNZEFGACMFGY-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans, is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a morpholine ring substituted with a benzyl group at the 4-position, a methyl group at the 6-position, and a nitrile group at the 2-position. The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans, typically involves the following steps:

    Formation of the Morpholine Ring: The initial step often involves the cyclization of appropriate precursors to form the morpholine ring. This can be achieved through the reaction of an amino alcohol with a dihalide under basic conditions.

    Introduction of Substituents: The benzyl and methyl groups are introduced via alkylation reactions. Benzylation can be performed using benzyl halides in the presence of a base, while methylation can be achieved using methyl iodide or similar reagents.

    Nitrile Group Addition: The nitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the morpholine ring is replaced by a cyanide ion.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group typically yields primary amines, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans, has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans, depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can act as a hydrogen bond acceptor, while the benzyl and methyl groups can influence the compound’s hydrophobic interactions and overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carboxamide, trans: Similar structure but with a carboxamide group instead of a nitrile.

    rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-methanol, trans: Contains a hydroxyl group instead of a nitrile.

    rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-acetic acid, trans: Features a carboxylic acid group in place of the nitrile.

Uniqueness

rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans, is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the nitrile group, in particular, allows for a range of chemical transformations that are not possible with similar compounds containing different functional groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2S,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPNZEFGACMFGY-DGCLKSJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.